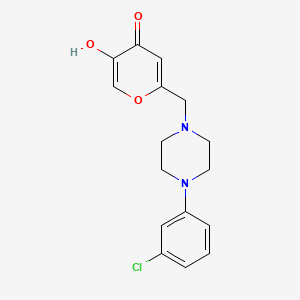

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one

Beschreibung

2-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one is a synthetic compound featuring a pyran-4-one core substituted with a 5-hydroxy group and a piperazine-linked 3-chlorophenyl moiety. The pyran-4-one scaffold is structurally analogous to natural products like kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, T3D3769 in ), which is known for antioxidant and metal-chelating properties. The piperazine ring enhances solubility and bioavailability, while the 3-chlorophenyl group introduces steric and electronic effects that may influence receptor interactions. This compound’s synthesis likely involves coupling a piperazine derivative to the pyranone core, followed by crystallization or purification steps similar to methods described in .

Eigenschaften

IUPAC Name |

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c17-12-2-1-3-13(8-12)19-6-4-18(5-7-19)10-14-9-15(20)16(21)11-22-14/h1-3,8-9,11,21H,4-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOYPXDBKBKRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 3-chlorophenylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired pyranone structure. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for efficient mixing and heat transfer. Continuous flow chemistry techniques can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents. The reactions are typically carried out in solvents like acetonitrile or dichloromethane.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous ether or THF.

Substitution: : Nucleophilic substitution reactions can be achieved using alkyl halides or other electrophiles. The reactions are usually conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interaction with biological targets, such as enzymes or receptors. Its structural features allow it to bind to specific sites, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various conditions, such as inflammation or cancer.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism by which 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one exerts its effects involves binding to specific molecular targets. The chlorophenyl group enhances its affinity for certain receptors or enzymes, leading to biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives from the provided evidence:

*Calculated from formula C₁₆H₁₆ClN₂O₃.

†Reported as [M−2HCl+H]+.

‡Estimated from CAS data in .

Key Comparisons:

Substituent Effects: Chlorophenyl Position: The target compound’s 3-chlorophenyl group (meta-substitution) may confer distinct electronic and steric properties compared to para-substituted analogues like C3 in . Hydroxy vs. Alkoxy Groups: The 5-hydroxy group in the target compound contrasts with benzyloxy () or methoxy substituents (). Hydroxy groups enhance hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability compared to ethers .

Piperazine Linkage :

- Piperazine derivatives in –3 and 6 are commonly used to modulate basicity and solubility. The target compound’s piperazine-methyl linkage is less sterically hindered than urea-linked derivatives (e.g., 2b, 10f), which may improve membrane permeability .

Synthetic Accessibility :

- High-yield syntheses (>75%) are reported for urea-linked analogues (e.g., 2b, 10f) , but the target compound’s yield is unspecified. Crystallization in ethyl acetate (as in ) could be a viable purification method .

Spectroscopic Data :

- The absence of target compound data precludes direct comparison, but ¹H-NMR shifts for aromatic protons in 3-chlorophenyl derivatives (e.g., δ 7.2–7.4 ppm in ) and hydroxy groups (δ 10–12 ppm) are typical .

Pharmacological Potential: Piperazine-pyranone hybrids are unexplored in the evidence, but urea derivatives (–3) show relevance in kinase inhibition or GPCR modulation. The hydroxy group may confer antioxidant activity akin to kojic acid () .

Research Findings and Implications

- Structural Insights : The meta-chloro substitution and hydroxy group distinguish the target compound from para-substituted or alkoxy analogues, suggesting unique physicochemical and biological profiles.

- Knowledge Gaps: No direct pharmacological or toxicity data are available for the target compound. Further studies should prioritize synthesis optimization (e.g., yield improvement as in ) and in vitro screening for bioactivity.

Biologische Aktivität

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one is a synthetic compound that belongs to the class of pyran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C16H17ClN2O3

- Molecular Weight : 320.77 g/mol

- CAS Number : 1105190-00-8

The compound features a piperazine moiety linked to a pyran ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyran derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various 4H-pyran compounds, including derivatives similar to this compound. The results showed that these compounds possess moderate to significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to higher values depending on the specific derivative tested .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 31.25 | Antibacterial |

| Compound B | 62.50 | Antifungal |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation focused on the effect of pyran derivatives on cancer cell lines, revealing that certain modifications in the structure significantly enhance cytotoxicity against various cancer types. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways .

In vitro studies demonstrated that this compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.

Neuroprotective Effects

The neuroprotective properties of pyran derivatives have also been documented. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized a series of pyran derivatives and evaluated their antimicrobial activity against various microbial strains. The results indicated that modifications in the piperazine and pyran rings could lead to enhanced antimicrobial efficacy .

- Anticancer Screening : Another research effort involved testing several pyran derivatives against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The findings suggested that this compound had significant cytotoxic effects, warranting further investigation into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.